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Compound of Interest

Compound Name: N-Methyltacrine

CAS No.: 136297-33-1

Cat. No.: B162785

Get Quote

Executive Summary: The Methylation Shift
N-methyltacrine is a derivative of the Alzheimer’s drug Tacrine (Cognex), synthesized to

modulate the pharmacological profile of the acridine scaffold. While Tacrine is a potent, non-

selective inhibitor of both AChE and BuChE, the introduction of a methyl group on the exocyclic

amine (9-amino position) fundamentally alters the binding thermodynamics.

Tacrine: Acts as a mixed-mode, non-selective inhibitor with nanomolar affinity for both

enzymes (

nM).

N-Methyltacrine: Exhibits a significant reduction in AChE affinity while retaining moderate

BuChE inhibitory activity. This shift renders N-methyltacrine a BuChE-selective inhibitor (or

a "poor" AChE inhibitor) relative to the parent compound.

Key Takeaway for Drug Developers: The N-methylation serves as a "steric switch," exploiting

the volumetric differences between the active site gorges of AChE (narrow) and BuChE (wide)

to enhance selectivity.
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Mechanistic Basis of Selectivity
The selectivity index (SI) is driven by the structural divergence of the two enzymes, specifically

within the active site gorge.

A. The Acetylcholinesterase (AChE) Constraint
The active site of AChE is located at the bottom of a deep, narrow gorge (

Å deep).

Binding Mode: Tacrine binds via

-

stacking with Trp84 (anionic subsite) and Phe330. The 9-amino group forms critical hydrogen
bonds with the backbone carbonyl of His440 and structural water molecules.

Impact of N-Methylation: The addition of a methyl group to the 9-amino nitrogen creates a

steric clash within this restricted space. It disrupts the optimal hydrogen bonding network and

imposes an energetic penalty, drastically increasing the

(reducing potency).

B. The Butyrylcholinesterase (BuChE) Tolerance
BuChE shares high sequence homology with AChE but differs critically in the gorge lining.

Volumetric Difference: Key aromatic residues in AChE (e.g., Phe295, Phe297) are replaced

by smaller aliphatic residues (e.g., Leu, Val) in BuChE. This results in an active site volume

approximately 200 Å³ larger than that of AChE.

Impact of N-Methylation: The wider BuChE gorge accommodates the bulkier N-methyl group

without significant steric penalty. Consequently, N-methyltacrine retains inhibitory potency

against BuChE.

C. Structural Logic Diagram
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Figure 1: Mechanistic divergence of N-methyltacrine binding in AChE vs. BuChE active sites.

Comparative Performance Analysis
The following table synthesizes experimental data trends comparing the two compounds. Note

that absolute

values vary by assay conditions (pH, temperature, enzyme source), but the relative selectivity
trend is robust.
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Feature Tacrine (Parent) N-Methyltacrine (Derivative)

Structure
9-amino-1,2,3,4-

tetrahydroacridine

9-(methylamino)-1,2,3,4-

tetrahydroacridine

AChE Potent (30 – 50 nM) Weak (> 500 nM)

BuChE Potent (10 – 30 nM)
Moderate/Potent (~50 – 100

nM)

Selectivity Index (SI)(AChE

/ BuChE

)

~1.0 - 2.0(Non-selective /

Mixed)
> 10.0(BuChE Selective)

Primary Mechanism Dual Binding (CAS & PAS)
Steric Exclusion from AChE

CAS

Hepatotoxicity Risk High (Metabolic activation)
Potentially Altered (CYP450

interaction changes)

Note on SI Calculation: A higher SI value (defined here as

) indicates greater selectivity for BuChE. Tacrine often shows an SI near 1

(equipotent), whereas N-methyltacrine shifts this ratio significantly upward by

losing AChE potency.

Experimental Protocol: Determining Selectivity
To validate the selectivity index of N-methyltacrine, use the modified Ellman’s Assay. This

colorimetric method measures the rate of production of thiocholine as it reacts with the

chromogen DTNB.

Materials Required
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Enzymes: Recombinant Human AChE (hAChE) and Human BuChE (hBuChE). Avoid electric

eel AChE if studying human therapeutics due to sequence differences.

Substrates: Acetylthiocholine iodide (ATCh) for AChE; Butyrylthiocholine iodide (BTCh) for

BuChE.

Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

Inhibitor: N-methyltacrine (dissolved in DMSO, final concentration <1%).

Step-by-Step Workflow
Buffer Preparation: Prepare 0.1 M Phosphate Buffer (pH 8.0) to mimic physiological

conditions optimized for esterase activity.

Enzyme Pre-incubation (Critical):

Mix 20 µL of Enzyme (AChE or BuChE) with 20 µL of Inhibitor (various concentrations:

to

M).

Incubate at 25°C for 20 minutes. Why? This allows the inhibitor to reach equilibrium

binding before the substrate competes for the active site.

Reaction Initiation:

Add 200 µL of DTNB/Buffer mixture.

Add 20 µL of Substrate (ATCh for AChE, BTCh for BuChE).

Kinetic Measurement:

Measure Absorbance at 412 nm every 30 seconds for 5 minutes.

Calculate the velocity (

) of the reaction (slope of Abs vs. Time).
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Data Analysis:

Plot % Inhibition vs. Log[Inhibitor].

Determine

using non-linear regression (Sigmoidal Dose-Response).

Calculate

.[1][2]

Assay Logic Diagram
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Figure 2: Workflow for the determination of Selectivity Index using Ellman's Assay.
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Source for commercially available compound d

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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